Spacer Arm S–S Distance: MTS-6-MTS ≈9–10 Å vs. MTS-3-MTS ≈5 Å vs. MTS-1-MTS ≈3–5.4 Å — Cross-Validated Across Multiple Independent Structural Studies
The S–S cross-linking distance of MTS-6-MTS has been independently measured and reported as ≈9 Å (Zhou et al., 2008 [1]), ≈9 Å (Karasawa et al., 2011 [2]), ≈10 Å (Loo & Clarke, 2002 [3]), and 9.6 Å (Shvetsov et al., 2006 [4]). These values are consistently distinct from the shorter homologs MTS-3-MTS (≈5 Å) and MTS-1-MTS (≈3–5.4 Å). In the Zhou et al. study, molecular dynamics simulations of MTS-cross-linked Cys pairs revealed that MTS-3-MTS samples S–S distances in the range ≈3–6 Å, whereas MTS-6-MTS samples the broader range ≈5–10 Å [1]. The Karasawa et al. study used the same three reagents at identical concentration (2.5 μM) and explicitly assigned approximate S–S distances of 5, 9, and 22 Å for MTS-3-MTS, MTS-6-MTS, and MTS-17-MTS, respectively [2]. This multi-study convergence establishes MTS-6-MTS as the calibrated ~9–10 Å standard within the methylene-backbone MTS cross-linker series.
| Evidence Dimension | Cross-linker S–S distance (spacer arm length) |
|---|---|
| Target Compound Data | ≈9–10 Å (MTS-6-MTS; 6-carbon methylene spacer; flexible) |
| Comparator Or Baseline | MTS-3-MTS: ≈5 Å (3-carbon spacer; flexible); MTS-1-MTS: ≈3–5.4 Å; MTS-8-MTS: ≈13 Å; MTS-17-MTS: ≈22 Å |
| Quantified Difference | MTS-6-MTS S–S distance is approximately 1.8–2× that of MTS-3-MTS and approximately 0.69–0.77× that of MTS-8-MTS |
| Conditions | All-atom molecular modeling of MTS reagents flanked by Cys side chains (Zhou 2008); biochemical cross-linking at 4 °C, 1 min reaction with 2.5 μM reagent (Karasawa 2011); vanadate-trapped P-gp cross-linking with 0.2 mM reagent at 4 °C (Loo & Clarke 2002); actin cross-linking (Shvetsov 2006) |
Why This Matters
Procurement of MTS-6-MTS selects a spacer arm that bridges cysteine pairs at an intermediate distance (~9–10 Å) not accessible to the shorter MTS-3-MTS (~5 Å) nor requiring the longer, potentially less rigid MTS-8-MTS (~13 Å), enabling researchers to probe a specific inter-residue distance window validated across membrane transporters, ABC proteins, and cytoskeletal proteins.
- [1] Zhou Y, Guan L, Freites JA, Kaback HR. Opening and closing of the periplasmic gate in lactose permease. Proc Natl Acad Sci USA. 2008;105(10):3774-3778. doi:10.1073/pnas.0800825105. PMCID: PMC2268789. View Source
- [2] Karasawa A, Erkens GB, Berntsson RP, et al. Cystathionine β-synthase (CBS) domains 1 and 2 fulfill different roles in ionic strength sensing of the ATP-binding cassette (ABC) transporter OpuA. J Biol Chem. 2011;286(43):37280-37291. doi:10.1074/jbc.M111.284059. PMCID: PMC3199475. View Source
- [3] Loo TW, Clarke DM. Vanadate trapping of nucleotide at the ATP-binding sites of human multidrug resistance P-glycoprotein exposes different residues to the drug-binding site. Proc Natl Acad Sci USA. 2002;99(6):3511-3516. doi:10.1073/pnas.062049799. PMID: 11891276. View Source
- [4] Shvetsov A, Stamm JD, Phillips M, et al. Conformational dynamics of loop 262-274 in G- and F-actin. Biochemistry. 2006;45(20):6541-6549. doi:10.1021/bi052558v. PMID: 16700566. View Source
